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Compound of Interest

Compound Name: 4,4'-Dimethoxy-1,1'-biphenyl

Cat. No.: B188815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-
Dimethoxy-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds.

This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a centralized resource for the characterization of this

compound. Detailed experimental protocols are provided to aid in the replication and validation

of these findings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4,4'-Dimethoxy-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4,4'-Dimethoxy-1,1'-biphenyl
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Chemical Shift
(δ, ppm)

Multiplicity Assignment Solvent
Instrument
Frequency
(MHz)

7.48 d 4H, Aromatic CDCl₃ 400

6.96 d 4H, Aromatic CDCl₃ 400

3.84 s 6H, -OCH₃ CDCl₃ 400

7.83 - 7.16 m 4H, Aromatic DMSO 400

7.09 - 6.77 m 4H, Aromatic DMSO 400

3.78 s 6H, -OCH₃ DMSO 400

6.95-6.97 t 4H, -ArH CDCl₃ 400

7.26-7.49 t 4H, -ArH CDCl₃ 400

3.85 s 6H, -CH₃ CDCl₃ 400

Table 2: ¹³C NMR Data for 4,4'-Dimethoxy-1,1'-biphenyl

Chemical Shift (δ,
ppm)

Assignment Solvent
Instrument
Frequency (MHz)

158.67 C-OCH₃ CDCl₃ 100

133.47 C (quaternary) CDCl₃ 100

127.73 CH (aromatic) CDCl₃ 100

114.15 CH (aromatic) CDCl₃ 100

55.34 -OCH₃ CDCl₃ 100

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 4,4'-Dimethoxy-1,1'-biphenyl
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Wavenumber (cm⁻¹) Assignment

3115 C-H stretch (aromatic)

2959, 2910 C-H stretch (aliphatic, -OCH₃)

1680 C=C stretch (aromatic)

1598 C=C stretch (aromatic)

1485 C-H bend (aromatic)

1233 C-O stretch (aryl ether)

1173 C-O stretch (aryl ether)

1028 C-O stretch

813 C-H out-of-plane bend (p-disubstituted)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4,4'-Dimethoxy-1,1'-biphenyl

m/z Ion
Relative
Abundance

Ionization Method

214 [M]⁺ 99.99 EI-B

199 [M-CH₃]⁺ 76.57 EI-B

171 [M-CH₃-CO]⁺ 30.06 EI-B

128 22.20 EI-B

215 [M+1]⁺ 17.46 EI-B

Experimental Workflow
The general workflow for the spectroscopic analysis of 4,4'-Dimethoxy-1,1'-biphenyl is
outlined below. This process ensures the acquisition of high-quality data for structural

elucidation and purity assessment.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

4,4'-Dimethoxy-1,1'-biphenyl

Dissolution in appropriate solvent

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)
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(Baseline Correction, Peak Picking)
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(Peak Identification, Fragmentation Analysis)

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4,4'-Dimethoxy-1,1'-biphenyl.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:
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Accurately weigh 5-25 mg of 4,4'-Dimethoxy-1,1'-biphenyl.[1][2]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[1]

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm

NMR tube to remove any particulate matter.

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

Cap the NMR tube securely.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.[1]

Shim the magnetic field to optimize homogeneity and resolution.[1]

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans

are sufficient.

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the

lower natural abundance and sensitivity of the ¹³C nucleus.[2]

Use a relaxation delay appropriate for the compound to ensure accurate integration.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and apply baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[3]

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 4,4'-Dimethoxy-1,1'-biphenyl with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle.

Transfer the finely ground powder to a pellet press.

Apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Solid Film Method):[4]

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]

Drop the solution onto a salt plate (e.g., NaCl or KBr).[4]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

Data Acquisition:

Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

Data Processing:
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The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, for example, a GC-MS system with an electron

ionization (EI) source.[5]

Sample Preparation:

Prepare a dilute solution of 4,4'-Dimethoxy-1,1'-biphenyl in a suitable volatile solvent (e.g.,

methanol or dichloromethane).

If using a GC-MS, the sample is injected into the gas chromatograph, where it is vaporized

and separated from the solvent and any impurities before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

The vaporized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.[6]

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

A detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.[7]

Analyze the fragmentation pattern to gain further structural information. The base peak is the

most intense peak in the spectrum and is assigned a relative abundance of 100%.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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